2,3-Diphenyl-1-indenone

Description

Properties

IUPAC Name |

2,3-diphenylinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVRXYLNLVVNGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939299 |

Source

|

| Record name | 2,3-Diphenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-42-9 |

Source

|

| Record name | 2,3-Diphenyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenyl-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenyl-1-indenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyl-1-indenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenyl-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIPHENYL-1-INDENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3L707J8Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Diphenyl-1-indenone chemical properties and structure

An In-Depth Technical Guide to 2,3-Diphenyl-1-indenone: Structure, Properties, and Applications

Introduction

This compound is a polycyclic aromatic ketone belonging to the indenone family. The indenone core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds and natural products.[1][2][3] This guide provides a detailed examination of the chemical and structural properties of this compound, its synthesis, reactivity, and its emerging relevance as a scaffold in drug discovery and materials science.

Molecular Structure and Identification

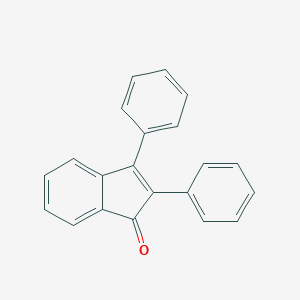

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers. This compound is a stilbenoid, characterized by a fused bicyclic system (an indene core) with a ketone group at the 1-position and two phenyl substituents at the 2- and 3-positions.[4]

Caption: 2D chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1801-42-9 | [5][6][7] |

| Molecular Formula | C₂₁H₁₄O | [5][6] |

| Molecular Weight | 282.34 g/mol | [5][6] |

| EC Number | 217-290-1 | [5][7] |

| SMILES | O=C1c2ccccc2C(c3ccccc3)=C1c4ccccc4 | [5] |

| InChI Key | POVRXYLNLVVNGW-UHFFFAOYSA-N |[5] |

Physicochemical and Structural Properties

General Properties

This compound typically presents as red, transparent crystals.[8] Its key physical properties are summarized below.

| Property | Value | Source(s) |

| Physical Form | Crystals | [5] |

| Melting Point | 153-154 °C | [4][5] |

Crystallographic Analysis

A definitive understanding of a molecule's behavior stems from its solid-state structure. X-ray crystallography of this compound reveals a monoclinic crystal system with the space group P2₁/n.[8]

The core indene moiety and its attached carbonyl group are nearly planar.[8] The two phenyl rings are not coplanar with this central structure; instead, they are twisted at angles of 52.6° and 38.1° relative to the indene plane.[8] This non-planar arrangement is a critical structural feature, influencing the molecule's packing in the solid state and its electronic properties, which in turn affect its reactivity and spectroscopic behavior.

Crystallographic Data Summary:

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/n | [8] |

| Unit Cell Dimensions | a=9.503 Å, b=17.157 Å, c=9.894 Å, β=110.723° | [8] |

| Calculated Density (Dx) | 1.243 g/cm³ | [8] |

| Molecules per Unit Cell (Z) | 4 |[8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are derived from its constituent functional groups.

Experimental Protocol: Spectroscopic Sample Preparation

Objective: To prepare samples of this compound for NMR, IR, and UV-Vis analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Weigh 5-10 mg of the crystalline sample.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a standard 5 mm NMR tube.

- Ensure complete dissolution, as suspended solids can lead to significant peak broadening.

- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

2. Infrared (IR) Spectroscopy:

- For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.

- Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.[9]

3. UV-Vis Spectroscopy:

- Prepare a dilute stock solution of the compound in a UV-transparent solvent like ethanol or cyclohexane.

- Further dilute the stock solution to a concentration that yields an absorbance reading in the optimal range of 0.1 to 1.0.[9]

- Use a quartz cuvette for the analysis, with the pure solvent as a reference blank.

Expected Spectral Data

-

¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings and the fused benzene ring of the indene core.

-

¹³C NMR: Key signals would include the carbonyl carbon (C=O), which is expected to appear significantly downfield (in the range of δ 190-210 ppm for similar indanones), and a cluster of signals in the aromatic region (δ 120-150 ppm) for the numerous sp²-hybridized carbons.[9]

-

IR Spectroscopy: The most prominent feature will be a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically found around 1700-1715 cm⁻¹.[9] Additional bands will be present for aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching vibrations.[9][10]

-

UV-Vis Spectroscopy: The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-visible region, characteristic of its chromophores.

Synthesis and Reactivity

The synthesis of indanones is a well-established field in organic chemistry, with methods ranging from classical Friedel-Crafts acylations to modern transition-metal-catalyzed cyclizations.[11][12]

Synthetic Approach: Acid-Catalyzed Cyclization

A common pedagogical and practical approach involves the cyclization of an appropriate precursor. While specific, high-yield modern syntheses exist, the principles often involve intramolecular reactions.[13] For instance, the synthesis of indanones can be achieved via the reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA), where the concentration of P₂O₅ in the PPA can influence the regioselectivity of the cyclization.[11]

Caption: Generalized workflow for indanone synthesis via acid-catalyzed cyclization.

Chemical Reactivity: Solvent-Controlled Oxygenation

The reactivity of this compound provides a pathway to novel, bioactive molecules. A notable reaction is its metal-free oxygenation under an air atmosphere.[14] This reaction demonstrates remarkable solvent-controlled selectivity, yielding either the epoxide or the α-hydroxy indanone derivative. This transformation is significant as it introduces functionality that can be crucial for biological activity.

Caption: Solvent-controlled oxygenation of this compound.

This reactivity is pivotal for drug development, as the resulting epoxy indenones and α-hydroxy indanones can be screened for various biological activities.[15][14]

Applications in Drug Development

The indanone scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[2][16][17] Donepezil, an indanone derivative, is a frontline treatment for Alzheimer's disease, highlighting the clinical success of this chemical class.[1][2]

Derivatives of this compound are being actively investigated for their therapeutic potential. For example, epoxy derivatives synthesized from this compound have been evaluated as inhibitors of the DNA repair protein AlkB. One such derivative was identified as a specific inhibitor of the AlkB enzyme's function, demonstrating a clear potential for this scaffold in developing novel anticancer agents that target DNA repair mechanisms.

The broad biological activities associated with the indanone core include:

-

Neuroprotective Agents: Modulating the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE).[17]

-

Anticancer Activity: As demonstrated by the AlkB inhibitors and other derivatives showing antiproliferative effects.[15][18]

-

Antimicrobial and Antiviral Properties: The core structure has been modified to produce compounds active against various pathogens.[1][16]

The synthetic accessibility and versatile reactivity of this compound make it an attractive starting point for generating libraries of new chemical entities for high-throughput screening in drug discovery programs.

Conclusion

This compound is more than a simple organic molecule; it is a platform for chemical innovation. Its well-defined structure, characterized by a planar indene core and twisted phenyl rings, gives rise to specific chemical and physical properties. Its reactivity, particularly the controlled oxygenation, opens doors to novel derivatives with significant biological potential. As research continues to uncover the therapeutic utility of the indanone scaffold, this compound and its analogs are poised to play an increasingly important role in the development of next-generation pharmaceuticals.

References

-

Negi, R., Jena, T. K., Jyoti, Tuti, N. K., et al. (2022). Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. Organic & Biomolecular Chemistry, 20, 5820-5835. [Link]

-

Watson, W. H., & Nagl, A. (1987). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 43(12), 2444-2445. [Link]

-

ResearchGate. (n.d.). Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. Retrieved from [Link]

-

Clark, T. J. (1971). Preparation of this compound and related compounds. Journal of Chemical Education, 48(8), 554. [Link]

-

SYNTHESIS. (n.d.). Regioselective Synthesis of Indanones. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Diphenyl-1-indanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

Sobiło, J., & Siewniak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-503. [Link]

-

Pluskota, R., Jaroch, K., Kośliński, P., Ziomkowska, B., Lewińska, A., Kruszewski, S., Bojko, B., & Koba, M. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules, 26(18), 5464. [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,3-diphenyl-1H-inden-1-one. Retrieved from [Link]

-

Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 129-140. [Link]

-

Siddappa, P., Patil, S. A., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1099-1115. [Link]

-

PloS one. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone, 3-phenyl-. Retrieved from [Link]

-

RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

-

Molecules. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Indan-1,3-Dione in Heterocyclic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, Raman, NMR and UV–vis.) and quantum chemical investigations of (E)-3-[4-(pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Retrieved from [Link]

-

Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

-

PubChem. (n.d.). 1,3-Diphenyl-2-indanone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1801-42-9 [chemicalbook.com]

- 5. This compound 97 1801-42-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. d-nb.info [d-nb.info]

- 12. Indanone synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 17. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Diphenyl-1-indenone from Benzil and 1-Indanone

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,3-diphenyl-1-indenone, a significant scaffold in medicinal chemistry and drug development. The synthesis is achieved through a base-catalyzed double aldol condensation reaction between benzil and 1-indanone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth mechanistic insights, a step-by-step laboratory procedure, and a discussion of the scientific principles underpinning the experimental design. The protocols described herein are designed to be self-validating, with an emphasis on causality and reproducibility.

Introduction: The Significance of the Indenone Scaffold

The 1-indanone framework and its derivatives are pivotal structural motifs found in a multitude of biologically active compounds and natural products. These compounds have garnered significant attention in pharmaceutical research due to their wide-ranging therapeutic activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] The derivatization of the indenone core allows for the fine-tuning of pharmacological profiles, making it a versatile scaffold for the development of novel therapeutic agents. The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules, including potential inhibitors of enzymes implicated in diseases such as cancer.[3]

The synthesis of this compound from readily available starting materials like benzil and 1-indanone represents an efficient and instructive example of a tandem aldol condensation-dehydration reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[4] This guide will elucidate the nuances of this specific transformation, providing a robust foundation for its successful implementation in a laboratory setting.

Reaction Mechanism: A Base-Catalyzed Double Aldol Condensation

The formation of this compound from benzil and 1-indanone proceeds through a base-catalyzed double aldol condensation reaction. The mechanism can be dissected into a series of sequential steps, each crucial for the formation of the final conjugated system.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of 1-indanone by a base, typically a hydroxide or alkoxide, to form a resonance-stabilized enolate ion. This enolate is the key nucleophilic species in the reaction.[4][5]

Step 2: First Aldol Addition The enolate of 1-indanone then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of benzil. This results in the formation of a β-hydroxy ketone intermediate.

Step 3: First Dehydration Under the reaction conditions, this aldol addition product readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated enone system.

Step 4: Intramolecular Aldol Addition The newly formed intermediate possesses a ketone and an enolate-forming position, allowing for a subsequent intramolecular aldol addition. The enolate attacks the remaining carbonyl group of the original benzil moiety, leading to the formation of a five-membered ring.

Step 5: Second Dehydration Similar to the first dehydration, the resulting cyclic β-hydroxy ketone readily eliminates a molecule of water to yield the final, highly conjugated and stable product, this compound.

This tandem reaction sequence is a powerful method for the construction of cyclic systems and highlights the synthetic utility of the aldol condensation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Benzil | 210.23 | 2.10 g | 10.0 | |

| 1-Indanone | 132.16 | 1.32 g | 10.0 | |

| Potassium Hydroxide (KOH) | 56.11 | 0.28 g | 5.0 | Catalyst |

| Ethanol (95%) | 46.07 | 20 mL | - | Solvent |

| Diethyl Ether | 74.12 | As needed | - | For washing |

| Deionized Water | 18.02 | As needed | - | For washing |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Glass stirring rod

-

Melting point apparatus

-

NMR spectrometer (for characterization)

-

Infrared spectrometer (for characterization)

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.10 g (10.0 mmol) of benzil and 1.32 g (10.0 mmol) of 1-indanone in 20 mL of 95% ethanol. Stir the mixture until all solids have dissolved.

-

Catalyst Addition: While stirring, add 0.28 g (5.0 mmol) of potassium hydroxide to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for 2-3 hours. The color of the solution will typically darken as the reaction progresses.

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Then, cool the flask in an ice bath for approximately 30 minutes to facilitate the precipitation of the product.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any remaining potassium hydroxide. Subsequently, wash with a small amount of cold diethyl ether (10 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected melting point for this compound is in the range of 152-154 °C.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Scientific Integrity and Causality

Choice of Base Catalyst

Potassium hydroxide is an effective and economical base for this condensation. Its role is to generate the enolate from 1-indanone, which is the rate-determining step for the initial aldol addition. The concentration of the base is catalytic, as it is regenerated during the protonation of the alkoxide intermediates.

Solvent System

Ethanol is a suitable solvent as it readily dissolves the reactants and the catalyst at elevated temperatures. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion. Furthermore, the product is less soluble in ethanol at lower temperatures, which facilitates its isolation by precipitation upon cooling.

Rationale for Reflux Conditions

Heating the reaction mixture to reflux provides the necessary activation energy for both the aldol additions and the subsequent dehydration steps. The elevated temperature ensures a reasonable reaction rate and promotes the elimination of water, which drives the equilibrium towards the formation of the thermodynamically stable conjugated indenone product.

Troubleshooting and Optimization

-

Low Yield: If the yield is lower than expected, ensure that the starting materials are pure. The reaction time can be extended, and the progress monitored by TLC to ensure completion.

-

Impure Product: The washing steps are critical for removing impurities. If the product remains impure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Reaction Fails to Initiate: Ensure that the potassium hydroxide is not old or has absorbed excessive atmospheric moisture and carbon dioxide, which would reduce its basicity.

Conclusion

The synthesis of this compound from benzil and 1-indanone is a robust and reproducible method for obtaining a valuable scaffold in drug discovery. This guide has provided a comprehensive framework for understanding the mechanistic underpinnings of the reaction and for its successful execution in a laboratory setting. The principles of this double aldol condensation can be extended to the synthesis of a diverse library of indenone derivatives for further biological evaluation.

References

-

Koprowska, K., & Mrozek-Wilczkiewicz, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link][1][2]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

-

SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link][4]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link][5]

-

Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions. Retrieved from [Link]

-

Experiments on Contemporary Chemistry Topics. (n.d.). Solventless Aldol Reaction. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data of 2,3-Diphenyl-1-indenone: An In-depth Technical Guide

Introduction

2,3-Diphenyl-1-indenone is a polycyclic aromatic ketone with a rigid, planar structure that has garnered interest in medicinal chemistry and materials science. Its derivatives have been explored for their potential biological activities. Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the spectroscopic analysis of this class of molecules.

The structural integrity of a molecule is the foundation of its function. In the realm of drug discovery and materials science, an unambiguous confirmation of a compound's chemical structure is a critical, non-negotiable step. Spectroscopic methods provide a powerful arsenal for this purpose, each offering a unique window into the molecular architecture. For a complex aromatic system like this compound, a multi-faceted spectroscopic approach is not just beneficial, but essential for a comprehensive characterization.

Molecular Structure and Isomerism

This compound possesses the molecular formula C₂₁H₁₄O and a molecular weight of 282.34 g/mol .[1] Its structure consists of an indanone core with phenyl substituents at the 2- and 3-positions. The presence of a chiral center at the C3 position means that this compound can exist as a pair of enantiomers. However, the focus of this guide is on the spectroscopic properties of the racemic mixture, as is commonly encountered in synthesis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic protons. The signals for the phenyl and indenone protons will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern and the conformation of the phenyl rings.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Indenone) | 7.2 - 7.8 | m |

| Aromatic Protons (Phenyl) | 7.0 - 7.6 | m |

Note: Specific peak assignments would require a high-resolution 2D NMR analysis (e.g., COSY, HSQC, HMBC) for unambiguous determination.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of 21 carbon atoms in this compound, a well-resolved spectrum is crucial for complete assignment.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons (Indenone) | 120 - 150 |

| Aromatic Carbons (Phenyl) | 125 - 140 |

| Quaternary Carbons | 130 - 160 |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for a good signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Expected IR Spectral Features:

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | 1690 - 1715 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

An authentic infrared spectrum would confirm these characteristic absorption bands.[1]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000 - 400 cm⁻¹

-

-

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Expected Mass Spectral Features:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 282, corresponding to its molecular weight. The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

Key Expected Fragments:

| m/z | Proposed Fragment |

| 282 | [M]⁺˙ (Molecular Ion) |

| 253 | [M - CHO]⁺ |

| 205 | [M - C₆H₅]⁺ |

| 178 | [Biphenyl]⁺˙ |

| 102 | [Phenylacetylene]⁺˙ |

digraph "MS_Fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="this compound\n(m/z = 282)"]; F1 [label="[M - CHO]⁺\n(m/z = 253)"]; F2 [label="[M - C₆H₅]⁺\n(m/z = 205)"]; F3 [label="[Biphenyl]⁺˙\n(m/z = 178)"]; F4 [label="[Phenylacetylene]⁺˙\n(m/z = 102)"];

M -> F1 [label="- CHO"]; M -> F2 [label="- C₆H₅"]; F2 -> F3 [label="- C₂H"]; F2 -> F4 [label="- C₇H₅O"]; }

Caption: Plausible EI-MS Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a robust analytical workflow. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation pattern. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic methodologies are indispensable for ensuring the integrity and quality of their synthesized compounds.

References

-

Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]

-

ACS Publications. (1971). Preparation of this compound and related compounds. Journal of Chemical Education. [Link]

-

PubMed. (2013). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. [Link]

-

ResearchGate. (2021). Synthesis of new spiroheterocycles-fused isoxazoline from 2-arylidenes-3-phenyl-1-indanones through a regio-and diastereospecific 1,3-dipolar cycloaddition. [Link]

-

PubChem. 1-Indanone. [Link]

-

PubChem. 3,3-Diphenyl-1-indanone. [Link]

-

NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

-

Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 2,3-Diphenyl-1-indenone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Luminescent Potential of a Versatile Scaffold

The indenone core, a fused bicyclic system comprising a benzene ring fused to a five-membered ring with a ketone group, represents a privileged scaffold in medicinal chemistry and materials science. Among its numerous derivatives, 2,3-diphenyl-1-indenone stands out as a molecule with intriguing, yet not fully explored, photophysical characteristics. While its synthesis has been well-documented and its chemical reactivity explored in various contexts, a comprehensive understanding of its interaction with light remains a key area for investigation. This technical guide, designed for the discerning researcher, aims to consolidate the available information, provide a robust framework for its experimental characterization, and stimulate further inquiry into the luminescent world of this compound.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the narrative of this fascinating molecule. We will delve into its fundamental chemical identity, explore its known and potential photophysical behavior, and provide detailed, field-proven experimental protocols for its comprehensive characterization. The causality behind each experimental choice is elucidated, ensuring a deep understanding of the "why" behind the "how." By grounding our discussion in established scientific principles and citing authoritative sources, we aim to provide a trustworthy and comprehensive resource for professionals in drug development and materials science seeking to harness the unique properties of this compound.

Section 1: Chemical Identity and Structural Features

This compound is a solid, crystalline compound with the molecular formula C₂₁H₁₄O and a molecular weight of 282.34 g/mol .[1] Its structure features a central indenone core with two phenyl groups substituted at the 2 and 3 positions of the five-membered ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1801-42-9 | [1] |

| Molecular Formula | C₂₁H₁₄O | [1] |

| Molecular Weight | 282.34 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 153-154 °C | [1] |

The presence of the extended π-conjugated system, encompassing the indenone core and the two phenyl rings, is the primary determinant of its potential photophysical properties. The ketone group acts as an electron-withdrawing moiety, influencing the electronic distribution within the molecule. The spatial arrangement of the phenyl rings relative to the indenone plane will also significantly impact its electronic transitions and, consequently, its absorption and emission characteristics.

Section 2: Photophysical Properties: A Landscape of Potential

While specific, quantitative photophysical data for this compound is not extensively reported in readily available literature, its structural analogues and related indenone derivatives have demonstrated interesting luminescent behavior. This suggests that this compound itself is a promising candidate for fluorescence applications. For instance, various indenone derivatives have been synthesized and their photophysical properties investigated, revealing that the indenone scaffold can be a versatile platform for developing fluorescent materials.[2][3][4]

Absorption and Emission Characteristics (Hypothesized)

Based on the photophysical properties of structurally similar indenone azines, which exhibit absorption in the UV-Vis region, it is anticipated that this compound will also absorb light in the ultraviolet and visible portions of the electromagnetic spectrum.[2] The exact absorption and emission maxima will be influenced by the solvent environment, a phenomenon known as solvatochromism.

-

UV-Vis Absorption: The π → π* and n → π* electronic transitions are expected to be the primary contributors to its absorption spectrum. The extended conjugation is likely to result in absorption bands at longer wavelengths compared to the unsubstituted indenone core.

-

Fluorescence Emission: Upon excitation, the molecule is expected to relax to the ground state via radiative decay, i.e., fluorescence. The emission spectrum is anticipated to be a mirror image of the absorption spectrum, with a Stokes shift (the difference between the absorption and emission maxima).

Quantum Yield and Excited-State Lifetime (To Be Determined)

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the excited-state lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for any potential application. While no specific values for this compound are currently available in the reviewed literature, these parameters can be experimentally determined using the protocols outlined in Section 3. The quantum yield is a ratio of the number of photons emitted to the number of photons absorbed.[5][6][7] The excited-state lifetime provides insights into the dynamics of the excited state and can be measured using techniques like time-correlated single-photon counting (TCSPC).[8][9][10][11]

Section 3: Experimental Characterization Protocols

To rigorously characterize the photophysical properties of this compound, a series of well-established spectroscopic techniques should be employed. The following protocols are provided as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods, including the solvent-controlled oxygenation of 2,3-diphenyl-1-indenones or other annulation reactions.[12][13][14] Researchers should refer to the primary literature for detailed synthetic procedures and purification techniques.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which the molecule absorbs light.

Objective: To determine the absorption spectrum and the molar extinction coefficient (ε) of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.[15]

-

Sample Measurement: Record the absorption spectra of the prepared solutions of this compound over a suitable wavelength range (e.g., 200-800 nm).[15]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration at λmax. The slope of the resulting line, according to the Beer-Lambert law, will be the molar extinction coefficient (ε).

-

Diagram: UV-Vis Spectrophotometer Workflow

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the emission properties of the molecule after it has absorbed light.

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (initially can be estimated) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.[16][17]

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator to record the fluorescence emission spectrum.[16][17]

-

Data Analysis: Identify the wavelengths of maximum excitation and emission.

Diagram: Fluorescence Spectroscopy Workflow

Caption: Workflow for Steady-State Fluorescence Spectroscopy.

Fluorescence Quantum Yield Determination (Comparative Method)

The comparative method is a reliable way to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][6][7][18][19]

Objective: To determine the fluorescence quantum yield (ΦF) of this compound.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate, rhodamine 6G).

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measurements:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (mx / mst) * (nx² / nst²) where Φst is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and standard, respectively.[5]

-

Diagram: Quantum Yield Determination Workflow

Caption: Workflow for Excited-State Lifetime Measurement.

Section 4: Potential Applications and Future Directions

A thorough understanding of the photophysical properties of this compound will unlock its potential in various fields:

-

Fluorescent Probes and Sensors: Its potential fluorescence makes it a candidate for developing novel probes for biological imaging or chemical sensing. The indenone scaffold can be functionalized to introduce specific recognition motifs.

-

Organic Light-Emitting Diodes (OLEDs): Molecules with high fluorescence quantum yields are sought after for use as emitters in OLEDs. Further investigation into the electroluminescent properties of this compound and its derivatives could be a fruitful area of research.

-

Photocatalysis: The ability to absorb light and exist in an excited state suggests potential applications in photoredox catalysis, where the excited molecule can facilitate chemical transformations.

Future research should focus on the systematic experimental determination of the core photophysical parameters of this compound. Furthermore, computational studies, such as those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), could provide valuable theoretical insights into its electronic structure and excited-state dynamics, complementing experimental findings. [20]The synthesis and photophysical characterization of a library of 2,3-diaryl-1-indenone derivatives with varying substituents on the phenyl rings would also be a valuable endeavor to establish structure-property relationships and fine-tune the photophysical properties for specific applications.

References

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

- Time-Resolved Fluorescence Techniques. (n.d.). The Fleming Group - Google Sites.

-

Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Stereoselective Synthesis and Characterization of Indenone Azine‐Based Electron‐Accepting π‐Conjugated Systems. (2019). Chemistry – An Asian Journal, 14(17), 2974-2978. Retrieved from [Link]

-

Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. (2016). Oregon State University. Retrieved from [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. (n.d.). HORIBA. Retrieved from [Link]

-

Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Retrieved from [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Advances, 12(50), 32543–32570. Retrieved from [Link]

-

What is Time-Resolved Fluorescence Spectroscopy? (2020). News-Medical.Net. Retrieved from [Link]

-

Fluorescence Spectroscopy | Time Resolved | Steady State. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Time-resolved Fluorescence. (n.d.). PicoQuant. Retrieved from [Link]

-

Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (2013). NIST Interagency/Internal Report (NISTIR), 7933. Retrieved from [Link]

-

Fluorescence spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Fluorescence Excitation and Emission Fundamentals. (n.d.). Evident Scientific. Retrieved from [Link]

-

Fluorescence and UV-VIS Spectra. (2019). Bio-protocol, 9(16), e3333. Retrieved from [Link]

-

Indenone‐ or indanone‐containing natural products and bioactive compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (2019). Retrieved from [Link]

-

General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (2021). European Journal of Medicinal Chemistry, 223, 113642. Retrieved from [Link]

-

An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Lab 4: Molecular Fluorescence. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. (2015). JoVE, (102), e52924. Retrieved from [Link]

-

Photochemical and photophysical properties of indoprofen. (2003). Photochemistry and Photobiology, 77(5), 487-491. Retrieved from [Link]

-

Solvent Controlled Synthesis of 2,3-Diarylepoxy Indenone, α-Hydroxy Diarylindanones and their Evaluation as Inhibitors of DNA Alkylation Repair. (2022). Organic & Biomolecular Chemistry, 20(29), 5820-5835. Retrieved from [Link]

-

Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair. (2022). Organic & Biomolecular Chemistry, 20(29), 5820-5835. Retrieved from [Link]

-

Experimental and Quantum Chemical Computational Study of (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone. (2019). Journal of Molecular Structure, 1175, 83-93. Retrieved from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry, 14, 2336–2368. Retrieved from [Link]

Sources

- 1. 2,3-二苯基-1-二氢茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. agilent.com [agilent.com]

- 7. jasco-global.com [jasco-global.com]

- 8. THE FLEMING GROUP - Time-Resolved Fluorescence Techniques [sites.google.com]

- 9. horiba.com [horiba.com]

- 10. edinst.com [edinst.com]

- 11. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 12. researchgate.net [researchgate.net]

- 13. Solvent controlled synthesis of 2,3-diarylepoxy indenones and α-hydroxy diarylindanones and their evaluation as inhibitors of DNA alkylation repair - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Indanone synthesis [organic-chemistry.org]

- 15. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 16. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 18. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 19. iss.com [iss.com]

- 20. Experimental and quantum chemical computational study of (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Diphenyl-1-indenone Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,3-diphenyl-1-indenone derivatives, a class of compounds demonstrating significant promise across diverse scientific fields. We will delve into their synthesis, explore their multifaceted mechanisms of action, and highlight their potential applications, particularly in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.

Introduction: The Versatile Indenone Core

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] When substituted with phenyl groups at the 2 and 3 positions, the resulting this compound core gains unique steric and electronic properties that give rise to a host of potential applications. These derivatives have emerged as potent agents in oncology, neurology, and inflammatory disease research, while also showing promise as advanced functional materials.[1][3] This guide will synthesize field-proven insights and detailed methodologies to provide a robust framework for the scientific exploration of these compelling molecules.

Synthesis of the this compound Scaffold

The construction of the 2,3-diaryl indenone core can be achieved through several modern synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns on the aryl rings. A prevalent and efficient method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Causality in Synthesis: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. This allows for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. The palladium catalyst is essential as it facilitates the key transmetalation and reductive elimination steps that form the crucial carbon-carbon bonds.

Below is a generalized workflow for this synthetic approach.

Sources

Crystal structure of 2,3-Diphenyl-1-indenone

An In-Depth Technical Guide to the Crystal Structure of 2,3-Diphenyl-1-indenone

Introduction

This compound is a crystalline organic solid belonging to the indenone family of compounds.[1][2] The indenone core is a recognized structural motif in various biologically active molecules and functional organic materials.[1] A thorough understanding of the three-dimensional atomic arrangement, or crystal structure, is fundamental to elucidating structure-property relationships. This knowledge is critical for professionals in drug development and materials science, as the crystal packing and molecular conformation directly influence key physical and chemical properties such as solubility, stability, and bioavailability.

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound (C₂₁H₁₄O).[3] It details the experimental methodology for obtaining and analyzing the crystal, presents the definitive crystallographic data, and discusses the key features of its molecular geometry and supramolecular assembly. The information is grounded in authoritative crystallographic data to ensure scientific integrity for researchers and scientists.

Experimental Methodologies

Synthesis and Crystallization Protocol

The synthesis of indenone derivatives can be achieved through various methods, including intramolecular Friedel-Crafts acylations or transition-metal-catalyzed ring-closing reactions.[4][5] For the purpose of this guide, we will focus on the critical final step: obtaining diffraction-quality single crystals.

Protocol for Crystallization of this compound:

-

Material Procurement: Obtain solid this compound (CAS No: 1801-42-9).[6][7] The material typically appears as red crystals with a melting point of approximately 153-154 °C.[6]

-

Solvent Selection: Choose a suitable solvent for recrystallization. Benzene has been successfully used to grow high-quality single crystals of this compound.[3]

-

Dissolution: Prepare a saturated solution by dissolving the this compound powder in a minimal amount of benzene at a slightly elevated temperature.

-

Slow Evaporation: Cover the vessel containing the solution with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at room temperature (approximately 293 K). This slow process is crucial to permit the ordered growth of large single crystals.

-

Crystal Harvesting: Over a period of several days to a week, red, transparent crystals suitable for X-ray diffraction will form.[3] Carefully select a well-formed crystal with dimensions appropriate for mounting (e.g., 0.62 x 0.30 x 0.25 mm).[3]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The definitive method for determining the atomic arrangement in a crystal is Single-Crystal X-ray Diffraction. The workflow described here is based on the established crystallographic study of this compound.[3]

Step-by-Step SC-XRD Analysis:

-

Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Nicolet R3m/p). Data is collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).[3] A systematic collection of diffraction spots is performed by rotating the crystal in the X-ray beam.

-

Unit Cell Determination: A preliminary set of diffraction images is used to determine the crystal lattice parameters and Bravais lattice. The unit cell dimensions are refined using a least-squares fit of 25 centered reflections.[3]

-

Data Reduction: The raw diffraction intensities are corrected for various factors, including Lorentz-polarization effects and absorption. An empirical absorption correction based on ψ-scans is applied to ensure data accuracy.[3]

-

Structure Solution: The crystallographic phase problem is solved using direct methods, which provide an initial electron density map and a preliminary structural model.[3]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process refines atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors, typically measured by the R-factor.

Below is a diagram illustrating the logical flow of the experimental process.

The X-ray diffraction study reveals that the central indene moiety and its attached carbonyl oxygen atom are essentially planar, with a root-mean-square deviation of 0.03 Å. [3]The two phenyl rings are also individually planar but are twisted out of the plane of the indene core. The phenyl ring at position C2 forms a dihedral angle of 52.6°, while the phenyl ring at position C3 forms an angle of 38.1° with the indene plane. [3]This non-coplanar arrangement is a key structural feature, minimizing steric hindrance between the phenyl groups and the indenone system.

Crystallographic Data and Crystal Packing

The crystal structure of this compound was solved in the monoclinic crystal system and assigned to the P2₁/n space group. [3]This indicates that the crystal possesses a center of inversion symmetry. The unit cell contains four molecules (Z = 4). [3]A summary of the crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₄O [3] |

| Formula Weight (Mr) | 282.35 [3] |

| Crystal System | Monoclinic [3] |

| Space Group | P2₁/n [3] |

| a (Å) | 9.503 (1) [3] |

| b (Å) | 17.157 (3) [3] |

| c (Å) | 9.894 (1) [3] |

| β (°) | 110.723 (9) [3] |

| Volume (V) (ų) | 1508.8 (3) [3] |

| Z | 4 [3] |

| Calculated Density (Dx) | 1.243 g cm⁻³ [3] |

| Radiation, λ (Å) | Mo Kα, 0.71073 [3] |

| Temperature (K) | 293 [3] |

| Final R-factor | 0.0457 for 1809 reflections [3] |

Table 1: Crystal data and structure refinement for this compound. [3] The packing of molecules within the crystal lattice is governed by non-covalent intermolecular interactions. [8][9]In the crystal structure of this compound, the absence of strong hydrogen bond donors means that the supramolecular architecture is primarily dictated by weaker forces. These include van der Waals interactions and potentially weak C-H···O hydrogen bonds between the phenyl hydrogens and the carbonyl oxygen of adjacent molecules. The twisted orientation of the phenyl rings also allows for potential π-π stacking interactions between neighboring molecules, which contribute to the overall stability of the crystal lattice. [8]Understanding these interactions is key to predicting crystal morphology and physical properties. [10]

Conclusion

The crystal structure of this compound has been definitively characterized by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic P2₁/n space group and features a planar indenone core with two phenyl rings twisted at significant angles relative to this plane. [3]The molecular packing is stabilized by a network of van der Waals forces and other weak intermolecular interactions. [8][9]This detailed structural information provides an essential foundation for researchers in medicinal chemistry and materials science, enabling rational drug design, polymorphism screening, and the development of novel organic materials with tailored properties.

References

-

Watson, W. H., & Nagl, A. (1987). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 43(12), 2444-2445. [Link]

-

ChemSynthesis. (n.d.). 2,3-diphenyl-1H-inden-1-one. Retrieved January 10, 2024, from [Link]

-

Gushchin, P. A., et al. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved January 10, 2024, from [Link]

-

de Jong, M. R., et al. (n.d.). Regioselective Synthesis of Indanones. Retrieved January 10, 2024, from [Link]

-

ResearchGate. (n.d.). Intermolecular Interactions in Crystals. Retrieved January 10, 2024, from [Link]

-

Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved January 10, 2024, from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved January 10, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3-Diphenyl-1-indanone. PubChem Compound Database. Retrieved January 10, 2024, from [Link]

-

Organic Syntheses. (n.d.). 2-indanone. Retrieved January 10, 2024, from [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved January 10, 2024, from [Link]

-

Royal Society of Chemistry. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. Retrieved January 10, 2024, from [Link]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. 1-Indanone - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. d-nb.info [d-nb.info]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. 2,3-二苯基-1-二氢茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

Solubility of 2,3-Diphenyl-1-indenone in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Diphenyl-1-indenone in Common Organic Solvents

Introduction

This compound is a crystalline solid with the molecular formula C₂₁H₁₄O. Its unique structure, featuring a fused ring system with two phenyl substituents, makes it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. The solubility of this compound in various organic solvents is a critical parameter for researchers and drug development professionals, influencing reaction conditions, purification methods, and formulation strategies.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. Given the scarcity of published quantitative solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical predictions with a detailed, field-proven experimental protocol.

Part 1: A Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and the nature of the intermolecular forces it can exhibit.

Molecular Structure Analysis of this compound

The structure of this compound is characterized by two key features that dictate its solubility:

-

A Large, Non-Polar Framework: The molecule is dominated by a large hydrocarbon backbone, consisting of the indenone core and two phenyl rings. This extensive aromatic system is non-polar and will primarily interact with solvents through van der Waals forces. The presence of multiple aromatic rings generally leads to decreased aqueous solubility and increased solubility in non-polar organic solvents.[3][4]

-

A Polar Carbonyl Group: The ketone (C=O) functional group introduces a polar region into the molecule. The difference in electronegativity between the carbon and oxygen atoms creates a dipole moment, allowing for dipole-dipole interactions.[5]

The overall solubility of this compound is a balance between these opposing characteristics. The large non-polar surface area suggests that the compound will be sparingly soluble in highly polar solvents like water but will exhibit greater solubility in solvents with significant non-polar character.

The Influence of Solvent Properties

The choice of solvent is critical in determining the extent to which this compound will dissolve.[6] Organic solvents can be broadly classified based on their polarity:

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack a significant dipole moment and primarily engage in van der Waals interactions.[2] Due to the large non-polar nature of this compound, it is predicted to have good solubility in these solvents. Toluene, being an aromatic solvent, may further enhance solubility through π-π stacking interactions with the phenyl rings of the solute.[7]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents possess a dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6] The carbonyl group of this compound can interact favorably with the dipoles of these solvents. Therefore, moderate to good solubility is expected in this class of solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[6] While the carbonyl oxygen of this compound can act as a hydrogen bond acceptor, the large non-polar bulk of the molecule is likely to hinder its dissolution in highly polar protic solvents. Solubility is expected to be limited in these solvents, particularly in water.

The following diagram illustrates the relationship between the properties of this compound and various solvent classes.

Caption: Predicted solubility based on molecular interactions.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate solubility data. The shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a compound.[8][9]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until the solution reaches equilibrium.[10][11] At this point, the solution is saturated, and any undissolved solid remains. After separating the solid and liquid phases, the concentration of the dissolved compound in the clear supernatant is measured, which represents its equilibrium solubility.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials with screw caps. A starting point could be 10-20 mg of the solid.

-

Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Include a small magnetic stir bar in each vial if available.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Sample Preparation for Analysis:

-

Carefully take an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC). The dilution factor must be accurately recorded.

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Shake-flask experimental workflow.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a compound in solution.[12][13]

-

Method Development:

-

Mobile Phase: A mixture of a polar solvent (e.g., acetonitrile or methanol) and water is typically used for reversed-phase HPLC. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.

-

Column: A C18 column is a good starting point for a non-polar compound like this.

-

Detection: this compound has a chromophore that absorbs UV light. The UV detector should be set to a wavelength of maximum absorbance (λ_max) for the compound to ensure high sensitivity.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final dilution of the samples.

-

Inject these standards into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration. This curve should be linear over the range of concentrations of the standards.

-

-

Sample Analysis and Calculation:

-

Inject the diluted sample from the shake-flask experiment into the HPLC system and determine its peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.